Dimethyl 3-bromopyridine-2,4-dicarboxylate

Description

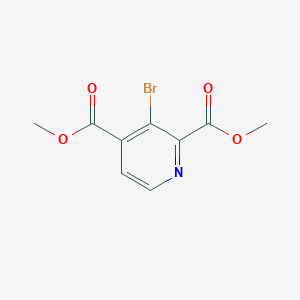

Dimethyl 3-bromopyridine-2,4-dicarboxylate (CAS: 434319-41-2) is a brominated pyridine dicarboxylate ester that serves as a critical intermediate in medicinal chemistry and organic synthesis. Its structure features a pyridine ring substituted with bromine at the C-3 position and methyl ester groups at the C-2 and C-4 positions. This compound is widely utilized in Pd-catalyzed cross-coupling reactions, such as Buchwald–Hartwig aminations, to generate 3-substituted pyridine derivatives. These derivatives are pivotal in developing inhibitors for enzymes like the Jumonji domain-containing histone demethylase JMJD2E, which is implicated in epigenetic regulation . The bromine atom at C-3 acts as a reactive site for functionalization, enabling diverse pharmacological applications.

Properties

IUPAC Name |

dimethyl 3-bromopyridine-2,4-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO4/c1-14-8(12)5-3-4-11-7(6(5)10)9(13)15-2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFNZJWNHJISTPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=NC=C1)C(=O)OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 3-bromopyridine-2,4-dicarboxylate typically involves palladium-catalyzed cross-coupling reactions. One common method employs microwave-assisted palladium-catalyzed cross-coupling to install a diverse set of substituents on the sterically demanding C-3 position of a pyridine 2,4-dicarboxylate scaffold . The reaction conditions often include the use of palladium catalysts and microwave irradiation to enhance reaction efficiency and yield.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the use of palladium-catalyzed cross-coupling reactions is a likely approach due to its efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 3-bromopyridine-2,4-dicarboxylate undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom at the C-3 position can be substituted with other functional groups using appropriate reagents and conditions.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although specific details on these reactions are limited.

Common Reagents and Conditions

Palladium Catalysts: Used in cross-coupling reactions to introduce various substituents at the C-3 position.

Microwave Irradiation: Enhances reaction efficiency and yield in synthetic procedures.

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of 3-substituted pyridine derivatives .

Scientific Research Applications

Dimethyl 3-bromopyridine-2,4-dicarboxylate has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as an inhibitor of histone demethylases, which are enzymes involved in gene regulation.

Medicine: Potential therapeutic applications due to its ability to inhibit specific enzymes.

Industry: Used in the production of various chemical intermediates and fine chemicals.

Mechanism of Action

The mechanism of action of Dimethyl 3-bromopyridine-2,4-dicarboxylate involves its interaction with specific molecular targets, such as histone demethylases. These enzymes play a crucial role in regulating gene expression by removing methyl groups from histone proteins . By inhibiting these enzymes, this compound can modulate gene expression and potentially affect various biological processes .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Dimethyl 3-Fluoropyridine-2,4-Dicarboxylate

- Structure : Fluorine replaces bromine at C-3.

- Synthesis : Prepared via Pd-catalyzed carbonylation of 2-chloro-3-fluoroisonicotinic acid methyl ester, yielding 77% over two steps .

- Utility : The fluorine atom enhances electron-withdrawing effects, stabilizing intermediates for saponification to yield 3-fluoropyridine-2,4-dicarboxylic acid (86% yield), a potent inhibitor of 2-oxoglutarate (2OG)-dependent oxygenases .

Dimethyl 5-Substituted Pyridine-2,4-Dicarboxylates

- Examples: Dimethyl 5-((4-phenylbutyl)amino)pyridine-2,4-dicarboxylate (19d): Synthesized via nucleophilic substitution of dimethyl 5-chloropyridine-2,4-dicarboxylate (18) with 4-phenylbutylamine (58% yield) . Dimethyl 5-((2-cyclopropylbenzyl)amino)pyridine-2,4-dicarboxylate (19j): Prepared similarly, yielding a compound with selective inhibitory activity against human enzymes .

- Key Difference : Substitution at C-5 (vs. C-3) shifts biological targets. These derivatives are tailored for selective enzyme inhibition, leveraging steric and electronic effects of bulky amine substituents.

Diethyl 2-(3-Bromophenyl)-4,6-Dimethylpyridine-3,5-Dicarboxylate

- Structure : Bromine is on a phenyl ring appended to the pyridine core, with ethyl ester groups at C-3 and C-4.

- Properties : The extended aromatic system and ethyl esters alter solubility and metabolic stability compared to dimethyl esters .

JMJD2E Histone Demethylase Inhibition

- Dimethyl 3-Bromopyridine-2,4-Dicarboxylate: Serves as a precursor for JMJD2E inhibitors (e.g., compounds 37, 45, 47). The bromine atom facilitates coupling with aromatic amines, generating potent inhibitors (IC₅₀ values in nanomolar range) .

- Comparison with Pyridine-2,5-Dicarboxylates : Pyridine-2,5-dicarboxylates preferentially inhibit prolyl 4-hydroxylase (Ki = 50 µM for lysyl hydroxylase vs. 3 µM for prolyl 3-hydroxylase), highlighting positional selectivity .

2OG Oxygenase Inhibition

- 3-Fluoro Derivative : Demonstrates higher potency in 2OG oxygenase inhibition than brominated analogues due to fluorine’s electronegativity and smaller steric footprint .

- 3-Benzylamine Derivatives : Exhibit reduced activity compared to halogenated variants, emphasizing the importance of electron-withdrawing groups at C-3 .

Data Table: Key Compounds and Properties

Biological Activity

Dimethyl 3-bromopyridine-2,4-dicarboxylate (DBPDC) is a compound of significant interest in biochemical and pharmaceutical research due to its unique structural characteristics and biological activities. This article explores its biological activity, focusing on its interactions with biomolecules, mechanisms of action, and potential applications in various fields.

Chemical Structure and Properties

This compound has the molecular formula C₉H₈BrN₄O₄ and a molecular weight of 274.07 g/mol. The compound features a pyridine ring substituted with two carboxylate groups and a bromine atom at the 3-position. This specific substitution pattern contributes to its reactivity and biological properties.

Enzyme Interactions

DBPDC primarily acts as an inhibitor of histone demethylase JMJD2E, an enzyme involved in the regulation of gene expression through histone modification. The binding interaction occurs at the active site of JMJD2E, preventing the demethylation of histone H3 at lysines 9 (H3K9) and 36 (H3K36) . This inhibition can lead to altered gene expression patterns, which may have implications in cancer research and epigenetic studies.

Cellular Effects

The compound influences various cellular processes, including:

- Cell Signaling : Alters signaling pathways that are critical for cell growth and differentiation.

- Gene Expression : Modifies histone methylation patterns, impacting transcriptional activity.

- Metabolic Pathways : Engages with metabolic enzymes, suggesting potential roles in metabolic regulation .

Potential Therapeutic Applications

Given its role as a JMJD2E inhibitor, DBPDC is being investigated for potential therapeutic applications in:

- Cancer Treatment : By modulating gene expression through histone modification.

- Epigenetic Research : Understanding the role of histone demethylases in disease mechanisms .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| This compound | Inhibits JMJD2E; potential anti-cancer agent | Specific C-3 bromination enhances enzyme selectivity |

| Dimethyl 3-bromopyridine-2,6-dicarboxylate | Similar chemical properties; less studied | Different substitution pattern affecting activity |

| Dimethyl 2,6-pyridinedicarboxylate | Used in synthesis; limited biological data | Broader applications in organic synthesis |

Case Studies and Research Findings

- Inhibition Studies : A study demonstrated that DBPDC derivatives effectively inhibited JMJD2E without affecting PHD2 activity, suggesting selective targeting for therapeutic development .

- Synthetic Applications : DBPDC has been utilized as a building block in organic synthesis, leading to the development of novel compounds with enhanced biological activities .

- Stability and Degradation : Laboratory assessments indicate that DBPDC remains stable under standard conditions, which is crucial for practical applications in both research and industry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.